

An In-depth Technical Guide to 1,1-Dimethyl-4-nitrocyclohexane

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Compound of Interest

Compound Name: 1,1-Dimethyl-4-nitrocyclohexane

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Abstract

This technical guide provides a comprehensive overview of the properties of **1,1-Dimethyl-4-nitrocyclohexane** (CAS No. 2172032-17-4). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on analogous structures, such as nitrocyclohexane and other dimethylcyclohexane isomers. The guide covers the predicted physical and chemical properties, likely synthetic routes, and potential biological and toxicological considerations. Methodologies for key experimental techniques relevant to its synthesis and characterization are detailed. Visualizations of a proposed synthetic workflow and a potential toxicity pathway are provided to aid in understanding. This document is intended to serve as a foundational resource for researchers interested in the potential applications of **1,1-Dimethyl-4-nitrocyclohexane** in medicinal chemistry and materials science.

Introduction

1,1-Dimethyl-4-nitrocyclohexane is a nitroalkane derivative of a dimethyl-substituted cyclohexane. The presence of the nitro group, a potent electron-withdrawing moiety, and the gem-dimethyl group on the cyclohexane ring suggests unique conformational and reactivity characteristics. While specific research on this molecule is sparse, its structural motifs are present in a variety of biologically active compounds and synthetic intermediates.[1][2] The nitro group can serve as a precursor to amines, which are fundamental building blocks in the



synthesis of pharmaceuticals.[3] Furthermore, nitroalkanes themselves have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] This guide aims to consolidate the predicted properties and potential applications of **1,1-Dimethyl-4-nitrocyclohexane** to stimulate further research and development.

Physicochemical Properties

Direct experimental data for the physical properties of **1,1-Dimethyl-4-nitrocyclohexane** are not readily available in the public domain. However, we can estimate these properties based on the known values of its isomers and related compounds.

Property	Predicted Value/Information	Source/Basis for Prediction
Molecular Formula	C ₈ H ₁₅ NO ₂	-
Molecular Weight	157.21 g/mol	[3]
CAS Number	2172032-17-4	[3]
Appearance	Colorless to pale yellow liquid	Based on properties of similar nitroalkanes[4]
Boiling Point	~ 210-220 °C (at 760 Torr)	Extrapolated from nitrocyclohexane and considering the effect of dimethyl substitution. The isomer 1,4-dimethyl-1-nitro- cyclohexane has a boiling point of 79-81 °C at 7 Torr.[5]
Density	~ 1.0 g/cm³	Based on the predicted density of 1,4-dimethyl-1-nitro-cyclohexane.[5]
Solubility	Limited solubility in water, soluble in organic solvents (e.g., ethanol, ether, chloroform)	General property of nitroalkanes[4]



Synthesis and Characterization

The primary route for the synthesis of **1,1-Dimethyl-4-nitrocyclohexane** is expected to be the nitration of **1,1-dimethylcyclohexane**. Several methods for the nitration of alkanes have been established.[3]

Experimental Protocol: Electrophilic Nitration of 1,1-Dimethylcyclohexane

This protocol is a generalized procedure based on established methods for the nitration of cycloalkanes.

Materials:

- 1,1-Dimethylcyclohexane
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- · Ice bath
- Sodium Bicarbonate solution (5%)
- Anhydrous Magnesium Sulfate
- Dichloromethane
- · Separatory funnel
- Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a 1:1 molar ratio of concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.



- While maintaining the temperature below 10°C, add 1,1-dimethylcyclohexane dropwise to the nitrating mixture with vigorous stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with water and 5% sodium bicarbonate solution until the effervescence ceases.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by fractional distillation or column chromatography on silica gel.

Characterization

The structure of the synthesized **1,1-Dimethyl-4-nitrocyclohexane** can be confirmed using standard spectroscopic techniques.



Technique	Expected Observations
¹ H NMR	Signals corresponding to the methyl protons (singlet, ~0.9-1.2 ppm), the methylene protons of the cyclohexane ring (multiplets, ~1.2-2.0 ppm), and the proton at the carbon bearing the nitro group (methine proton, ~4.3-4.7 ppm).
¹³ C NMR	Resonances for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons of the cyclohexane ring, and the carbon attached to the nitro group.
IR Spectroscopy	Characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO ₂) around 1550-1530 cm ⁻¹ and 1380-1360 cm ⁻¹ , respectively. C-H stretching vibrations around 2950-2850 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight of 157.21. Fragmentation patterns would likely involve the loss of the nitro group (NO ₂) and cleavage of the cyclohexane ring.

Chemical Reactivity

The primary reactive site of **1,1-Dimethyl-4-nitrocyclohexane** is the nitro group. A key transformation is its reduction to the corresponding amine, 4-amino-1,1-dimethylcyclohexane. [3] This amine is a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Experimental Protocol: Reduction of 1,1-Dimethyl-4-nitrocyclohexane to 4-Amino-1,1-dimethylcyclohexane

This is a general procedure for the reduction of nitroalkanes.

Materials:



- 1,1-Dimethyl-4-nitrocyclohexane
- Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution (10 M)
- Ethanol
- · Diethyl ether
- Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve **1,1-Dimethyl-4-nitrocyclohexane** in ethanol.
- Add an excess of the reducing agent (e.g., 3-5 molar equivalents of SnCl₂·2H₂O or Fe powder).
- Slowly add concentrated hydrochloric acid to the mixture.
- Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully neutralize
 it with a 10 M NaOH solution until the solution is basic (pH > 10).
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amine.
- The product can be further purified by distillation or crystallization of its salt.

Biological and Toxicological Properties

Specific biological activity and toxicology data for **1,1-Dimethyl-4-nitrocyclohexane** are not available. However, the properties of nitroalkanes and cyclohexane derivatives provide insights



into its potential biological effects.

Potential Biological Activities

- Antimicrobial Activity: Many nitro-containing compounds exhibit broad-spectrum antimicrobial
 activity.[1] The mechanism often involves the reduction of the nitro group within microbial
 cells to form reactive nitrogen species that can damage DNA and other vital cellular
 components.[6] Cyclohexane derivatives have also been reported to possess antimicrobial
 properties.[1][7]
- Anticancer Activity: Some nitroaromatic compounds have been investigated as hypoxiaactivated prodrugs for cancer therapy. Under the hypoxic conditions found in solid tumors, the nitro group can be reduced to a cytotoxic species.

Toxicological Profile

The toxicity of nitroalkanes can vary significantly depending on their structure.[8][9][10]

- General Toxicity: Acute exposure to high concentrations of nitroalkanes can cause irritation
 to the eyes and respiratory tract, central nervous system depression, and damage to the liver
 and kidneys.[9]
- Metabolism and Genotoxicity: The metabolism of nitroalkanes can lead to the formation of nitrite ions, which can cause methemoglobinemia.[9] Some secondary nitroalkanes, like 2-nitropropane, have been reported to be mutagenic and genotoxic.[8][9] The genotoxicity is thought to arise from the tautomerization of the nitroalkane to a nitronate, which can then undergo further reactions to produce reactive intermediates.[11] Given that 1,1-Dimethyl-4-nitrocyclohexane is a secondary nitroalkane, a thorough toxicological assessment would be necessary before any application.

Visualizations Synthetic Workflow



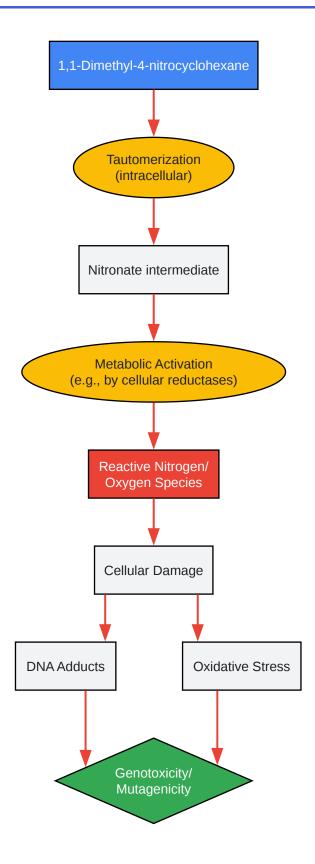


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Caption: Synthetic pathway from 1,1-dimethylcyclohexane to **1,1-Dimethyl-4- nitrocyclohexane** and its subsequent reduction to 4-amino-1,1-dimethylcyclohexane.

Potential Toxicity Pathway





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Caption: A hypothetical pathway for the metabolic activation and potential genotoxicity of **1,1**-**Dimethyl-4-nitrocyclohexane**.

Conclusion

1,1-Dimethyl-4-nitrocyclohexane represents an under-explored molecule with potential for further investigation. Its synthesis is achievable through established nitration methodologies, and its primary chemical reactivity lies in the reduction of the nitro group to an amine, a versatile synthetic intermediate. While direct biological and toxicological data are lacking, the known properties of related nitroalkanes and cyclohexane derivatives suggest that it may possess antimicrobial or other biological activities, but also warrants a thorough toxicological evaluation, particularly concerning its potential for genotoxicity. This technical guide provides a starting point for researchers to explore the synthesis, characterization, and potential applications of this compound, while emphasizing the need for rigorous experimental validation of its properties.

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